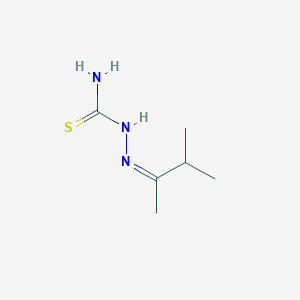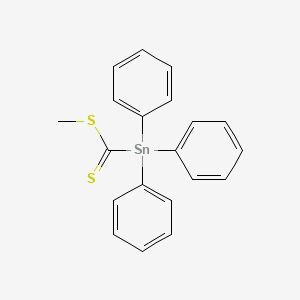
Acenaphthene, monopicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . Acenaphthene is a white crystalline solid with the molecular formula C12H10 . The monopicrate derivative involves the addition of a picrate group, which is a nitro-substituted phenol, to the acenaphthene molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acenaphthene, monopicrate typically involves the nitration of acenaphthene followed by the reaction with picric acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitroacenaphthene is then reacted with picric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Acenaphthene, monopicrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Acenaphthoquinone.
Reduction: Amino derivatives of acenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acenaphthene, monopicrate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acenaphthene, monopicrate involves its interaction with various molecular targets and pathways. The picrate group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell damage and apoptosis, making this compound a potential candidate for anticancer therapy . Additionally, the compound’s ability to form complexes with metal ions enhances its catalytic activity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Acenaphthoquinone: An oxidized derivative of acenaphthene with similar chemical properties.
Acenaphthylene: A related PAH with a similar structure but different reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, lacking the ethylene bridge present in acenaphthene.
Uniqueness: Acenaphthene, monopicrate is unique due to the presence of the picrate group, which imparts distinct redox properties and enhances its reactivity in various chemical and biological processes. The combination of the acenaphthene core and the picrate moiety makes it a versatile compound with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
5892-42-2 |
|---|---|
Molekularformel |
C18H13N3O7 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
InChI-Schlüssel |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


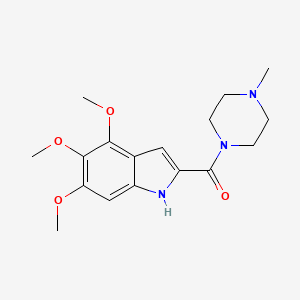
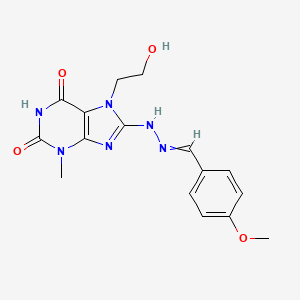
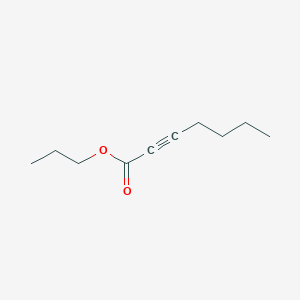
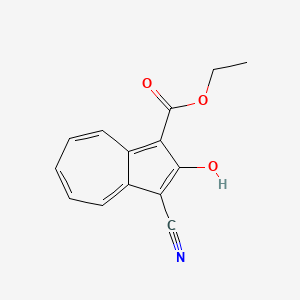
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
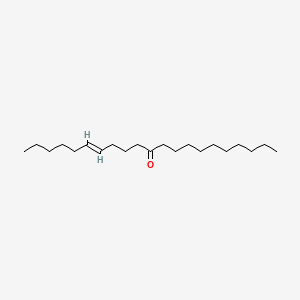


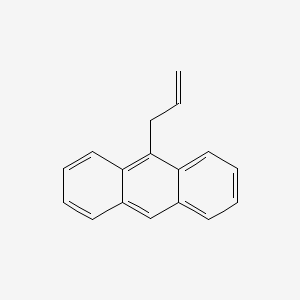
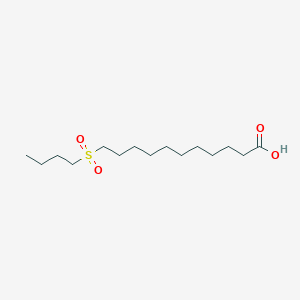
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

